M-Chloramphenicol

描述

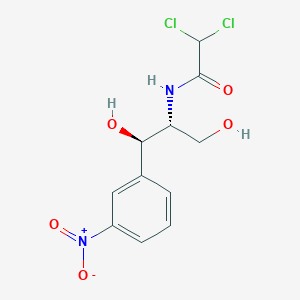

Structure

3D Structure

属性

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMJFHVKAXPFIY-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583572 | |

| Record name | 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7411-65-6 | |

| Record name | m-Chloramphenicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-Chloramphenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLORAMPHENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YPZ4SOM54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chloramphenicol on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum bacteriostatic antibiotic, exerts its therapeutic effect by inhibiting protein synthesis in bacteria. This is accomplished by specifically targeting the 50S ribosomal subunit, a critical component of the bacterial translation machinery. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning chloramphenicol's action. It delves into the precise binding interactions within the peptidyl transferase center (PTC), the kinetics of inhibition, and the context-dependent nature of its activity. Detailed experimental protocols for studying these interactions, quantitative binding data, and visual representations of the key pathways are presented to offer a thorough resource for researchers and professionals in the field of antibiotic drug development.

Core Mechanism of Action: Inhibition of Peptidyl Transfer

Chloramphenicol's primary mechanism of action is the inhibition of peptide bond formation, a crucial step in protein synthesis catalyzed by the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2] The antibiotic binds to the A-site of the PTC, where it sterically hinders the proper positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA).[1][3] This direct competition prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the new amino acid on the A-site tRNA, effectively stalling translation elongation.[1]

The binding of chloramphenicol is a two-step process, beginning with a rapid, reversible formation of an "encounter complex," followed by a slower conformational change that results in a more stable, inhibitory complex. While traditionally viewed as a universal inhibitor of peptide bond formation, recent studies have revealed a context-specific mode of action. The inhibitory efficiency of chloramphenicol is significantly influenced by the amino acid sequence of the nascent polypeptide chain, particularly when alanine, serine, or threonine is in the penultimate position.

Beyond its direct role in halting elongation, chloramphenicol has also been shown to interfere with the maturation of the 50S ribosomal subunit itself. This interference occurs through both direct binding to ribosomal precursors and indirect effects, further contributing to its overall antibacterial activity.

The Chloramphenicol Binding Site

Structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided high-resolution views of the chloramphenicol binding site within the PTC. Chloramphenicol binds in a hydrophobic crevice in the A-site of the PTC. Key interactions involve nucleotides of the 23S rRNA, including A2451 and C2452, where the aromatic nitrobenzyl ring of chloramphenicol engages in π–π stacking interactions. The dichloroacetyl moiety of the drug extends towards the nascent peptide exit tunnel (NPET), which explains its competitive binding with macrolide antibiotics like erythromycin that bind within the tunnel.

Mutations in the 23S rRNA at or near the binding site can confer resistance to chloramphenicol. For instance, mutations in nucleotides A2451 and G2505 have been shown to reduce the binding affinity of the drug.

Quantitative Analysis of Chloramphenicol-Ribosome Interaction

The interaction between chloramphenicol and the bacterial ribosome has been quantified through various biochemical and biophysical methods. The following table summarizes key binding and inhibition constants reported in the literature.

| Parameter | Value | Organism/System | Method | Reference |

| Dissociation Constant (KD1) | 2 µM | E. coli | Equilibrium Dialysis | |

| Dissociation Constant (KD2) | 200 µM | E. coli | Equilibrium Dialysis | |

| Apparent Dissociation Constant (KDapp) | 2.6 ± 1.5 µM | E. coli | Competition Binding Assay (BODIPY-CAM) | |

| Apparent Dissociation Constant (KDapp) | 2.8 ± 0.5 µM | E. coli | Competition Binding Assay (BODIPY-ERY) | |

| Inhibition Constant (Ki) | 0.7 µM | E. coli cell-free system | Kinetic Analysis (Puromycin Reaction) | |

| Inhibition Constant (Ki) for Thiamphenicol | 0.45 µM | E. coli cell-free system | Kinetic Analysis (Puromycin Reaction) | |

| Inhibition Constant (Ki) for Tevenel | 1.7 µM | E. coli cell-free system | Kinetic Analysis (Puromycin Reaction) | |

| MIC for P. putida KT2440 | 200 µg/ml | Pseudomonas putida | Broth Microdilution | |

| IC50 for E. coli expressing cmO | 20.28 ± 0.33 μg/mL | E. coli | Growth Inhibition Assay |

Visualizing the Mechanism and Experimental Workflows

Mechanism of Action of Chloramphenicol

Caption: Chloramphenicol binds to the A-site of the PTC, sterically blocking aminoacyl-tRNA entry.

Experimental Workflow: Cryo-Electron Microscopy

Caption: Generalized workflow for determining ribosome-antibiotic complex structures via Cryo-EM.

Detailed Experimental Protocols

X-ray Crystallography of the Ribosome-Chloramphenicol Complex

This protocol provides a general framework for obtaining a high-resolution crystal structure of the bacterial 70S ribosome in complex with chloramphenicol.

1. Ribosome Preparation:

-

Prepare highly pure and active 70S ribosomes from a bacterial source (e.g., Thermus thermophilus or Escherichia coli).

-

The purity and integrity of the ribosomes should be assessed by gel electrophoresis.

2. Complex Formation:

-

Incubate the purified 70S ribosomes with a molar excess of chloramphenicol (e.g., 100 µM).

-

The incubation is typically performed in a buffer containing 5 mM HEPES-KOH (pH 7.6), 50 mM KCl, 10 mM NH4Cl, and 10 mM Mg(CH3COO)2.

-

It is also common to include mRNA and deacylated tRNAs for the A, P, and E sites to stabilize the ribosome in a defined functional state.

3. Crystallization:

-

The ribosome-chloramphenicol complex is crystallized using the vapor diffusion method (sitting or hanging drop).

-

A typical crystallization buffer contains 100 mM Tris-HCl (pH 7.6), 2.9% (w/v) PEG 20,000, 7-12% (v/v) 2-methyl-2,4-pentanediol (MPD), and 100-200 mM arginine.

-

Crystals are grown at a constant temperature, for example, 19°C.

4. Data Collection:

-

Crystals are cryo-protected by briefly soaking them in a solution containing a higher concentration of the precipitant and a cryoprotectant (like MPD) before being flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron beamline.

5. Structure Determination:

-

The structure is solved by molecular replacement using a previously determined ribosome structure as a search model.

-

The electron density map for chloramphenicol is then identified, and the molecule is built into the density and refined.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Chloramphenicol Complex

This protocol outlines the general steps for determining the structure of the ribosome-chloramphenicol complex using single-particle cryo-EM.

1. Sample Preparation:

-

A purified solution of the ribosome-chloramphenicol complex (typically 3-5 µL at a concentration of 50-100 nM) is applied to a holey carbon cryo-EM grid.

-

The grid is blotted to create a thin film of the solution and then rapidly plunged into liquid ethane to vitrify the sample.

2. Data Collection:

-

The vitrified sample is imaged in a cryo-transmission electron microscope (cryo-TEM) equipped with a direct electron detector.

-

A large number of images (micrographs) are collected automatically.

3. Image Processing:

-

Particle Picking: Individual ribosome particle images are computationally selected from the micrographs.

-

2D Classification: The particle images are aligned and classified to remove contaminants and select for well-defined views.

-

3D Reconstruction: An initial 3D model is generated, which is then refined to high resolution using the classified particle images.

4. Model Building and Refinement:

-

An atomic model of the ribosome and the bound chloramphenicol is built into the final 3D density map.

-

The model is then refined using computational methods to optimize its fit to the experimental data.

Ribosome Footprinting

Ribosome footprinting is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide scale, revealing sites of translational pausing induced by antibiotics like chloramphenicol.

1. Cell Culture and Treatment:

-

Grow a bacterial culture to mid-log phase.

-

Treat the culture with chloramphenicol at a desired concentration. It is important to note that adding chloramphenicol before cell harvesting can induce artifacts such as ribosome pile-ups at the 5'-end of open reading frames.

2. Cell Lysis and Nuclease Treatment:

-

Harvest cells rapidly, for example, by flash-freezing in liquid nitrogen to prevent changes in ribosome occupancy.

-

Lyse the cells under conditions that maintain ribosome integrity.

-

Treat the lysate with a nuclease (e.g., micrococcal nuclease) to digest mRNA that is not protected by ribosomes.

3. Isolation of Ribosome-Protected Fragments (Footprints):

-

Isolate the ribosome-mRNA complexes by sucrose gradient centrifugation or size-exclusion chromatography.

-

Extract the RNA from the isolated ribosome fraction.

4. Library Preparation and Sequencing:

-

Isolate the ribosome-protected mRNA fragments (footprints), which are typically 15-40 nucleotides in length for bacteria.

-

Prepare a cDNA library from the footprints.

-

Sequence the library using high-throughput sequencing.

5. Data Analysis:

-

Align the sequencing reads to the bacterial genome to determine the precise location of each ribosome footprint.

-

Analyze the distribution of footprints to identify sites of ribosome pausing induced by chloramphenicol.

Mechanisms of Resistance

Bacterial resistance to chloramphenicol can arise through several mechanisms:

-

Enzymatic Inactivation: The most common mechanism is the enzymatic modification of chloramphenicol by chloramphenicol acetyltransferases (CATs), which acetylate the drug, rendering it unable to bind to the ribosome.

-

Target Site Modification: Mutations in the 23S rRNA gene, particularly in the nucleotides that form the chloramphenicol binding site, can reduce the drug's affinity for the ribosome.

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport chloramphenicol out of the cell, reducing its intracellular concentration.

-

Decreased Permeability: Alterations in the bacterial outer membrane can reduce the uptake of chloramphenicol.

Conclusion

Chloramphenicol remains a clinically relevant antibiotic and a valuable tool for studying the mechanisms of protein synthesis. Its well-defined interaction with the 50S ribosomal subunit at the peptidyl transferase center provides a clear example of targeted inhibition of bacterial translation. The context-dependent nature of its inhibitory action highlights the intricate interplay between the ribosome, the nascent polypeptide chain, and small molecule inhibitors. A thorough understanding of its mechanism of action, facilitated by the experimental approaches detailed in this guide, is crucial for the development of new antibiotics that can overcome existing resistance mechanisms and for advancing our fundamental knowledge of ribosomal function.

References

The Synthesis of Chloramphenicol: A Technical Guide for Researchers

Chloramphenicol, a broad-spectrum antibiotic, was the first of its kind to be manufactured synthetically on a large scale. While originally isolated from the bacterium Streptomyces venezuelae, chemical synthesis quickly became the primary method of production due to its efficiency and scalability. This technical guide provides an in-depth overview of the core chemical synthesis pathways of Chloramphenicol, complete with experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals.

The Parke-Davis Synthesis from p-Nitroacetophenone

One of the most historically significant and widely recognized methods for synthesizing Chloramphenicol starts with p-nitroacetophenone. This pathway involves a series of well-established organic reactions to build the characteristic 2-amino-1,3-propanediol backbone and introduce the dichloroacetyl functional group.

Synthesis Pathway Overview

The synthesis proceeds through several key stages: bromination of the starting material, introduction of an amino group, acetylation, hydroxymethylation, stereoselective reduction of the ketone, hydrolysis, resolution of the racemic mixture, and final acylation.

Experimental Protocols

Step 1: Synthesis of α-Bromo-p-nitroacetophenone

-

Materials: p-Nitroacetophenone, Glacial Acetic Acid, Bromine.

-

Procedure: A solution of p-nitroacetophenone in glacial acetic acid is prepared in a reaction vessel. Bromine is added dropwise to the solution while maintaining the temperature below 30°C. The mixture is stirred until the reaction is complete, as indicated by the disappearance of the bromine color. The product is then precipitated by pouring the reaction mixture into ice water, filtered, washed, and dried.

Step 2: Synthesis of α-Amino-p-nitroacetophenone Hydrochloride

-

Materials: α-Bromo-p-nitroacetophenone, Hexamethylenetetramine, Chloroform, Ethanol, Concentrated Hydrochloric Acid.

-

Procedure: The α-bromo-p-nitroacetophenone is dissolved in chloroform, and hexamethylenetetramine is added. The mixture is refluxed to form the quaternary ammonium salt.[1] After cooling, the salt is filtered and then hydrolyzed by refluxing with a mixture of ethanol and concentrated hydrochloric acid.[1][2] The resulting α-amino-p-nitroacetophenone hydrochloride is isolated upon cooling and crystallization.

Step 3: Synthesis of α-Acetamido-p-nitroacetophenone

-

Materials: α-Amino-p-nitroacetophenone Hydrochloride, Acetic Anhydride, Sodium Acetate.

-

Procedure: The amino hydrochloride is suspended in water and cooled in an ice bath. Acetic anhydride is added, followed by a solution of sodium acetate. The mixture is stirred vigorously, and the acetylated product precipitates. It is then filtered, washed with water, and dried.

Step 4: Synthesis of α-Acetamido-β-hydroxy-p-nitropropiophenone

-

Materials: α-Acetamido-p-nitroacetophenone, Paraformaldehyde, Sodium Bicarbonate, Ethanol.

-

Procedure: The acetylated compound is suspended in ethanol, and paraformaldehyde and a catalytic amount of sodium bicarbonate are added. The mixture is heated to reflux and maintained at this temperature for several hours. Upon cooling, the hydroxymethylated product crystallizes and is collected by filtration.

Step 5: Reduction to dl-threo-1-(p-Nitrophenyl)-2-acetamido-1,3-propanediol

-

Materials: α-Acetamido-β-hydroxy-p-nitropropiophenone, Aluminum isopropoxide, Isopropanol.

-

Procedure: This step employs the Meerwein-Ponndorf-Verley (MPV) reduction, which selectively reduces the ketone without affecting the nitro group.[3] The propiophenone derivative is dissolved in isopropanol, and aluminum isopropoxide is added. The mixture is refluxed, and the acetone formed is slowly distilled off to drive the equilibrium. After the reaction is complete, the mixture is cooled, and the aluminum salts are decomposed with acid. The product, a mixture of threo and erythro diastereomers, is then isolated. The desired threo isomer is preferentially formed under these conditions.

Step 6: Acid Hydrolysis to dl-threo-1-(p-Nitrophenyl)-2-amino-1,3-propanediol

-

Materials: dl-threo-1-(p-Nitrophenyl)-2-acetamido-1,3-propanediol, Hydrochloric Acid.

-

Procedure: The acetyl group is removed by acid hydrolysis. The acetamido diol is refluxed with dilute hydrochloric acid. After the hydrolysis is complete, the solution is cooled, and the product, the racemic amino diol base, is precipitated by neutralization with a base (e.g., sodium hydroxide).

Step 7: Resolution of the Racemic Mixture

-

Materials: dl-threo-1-(p-Nitrophenyl)-2-amino-1,3-propanediol, d-camphorsulfonic acid, Methanol.

-

Procedure: The resolution of the racemic amino diol is a critical step to isolate the biologically active d-threo enantiomer. The racemic base is dissolved in hot methanol, and a solution of d-camphorsulfonic acid in methanol is added. The salt of the d-base with d-camphorsulfonic acid preferentially crystallizes upon cooling. The salt is collected and can be recrystallized to improve optical purity. The free d-base is then liberated by treatment with a base.

Step 8: Synthesis of Chloramphenicol

-

Materials: d-threo-1-(p-Nitrophenyl)-2-amino-1,3-propanediol, Methyl Dichloroacetate.

-

Procedure: The resolved d-threo amino diol is acylated with methyl dichloroacetate. The reaction is typically carried out by heating the two components together, sometimes in a suitable solvent. The product, Chloramphenicol, crystallizes upon cooling and can be purified by recrystallization.

Quantitative Data

| Step | Starting Material | Key Reagents | Typical Yield (%) |

| 1. Bromination | p-Nitroacetophenone | Bromine, Acetic Acid | ~95 |

| 2. Amination | α-Bromo-p-nitroacetophenone | Hexamethylenetetramine, HCl/Ethanol | ~75 |

| 3. Acetylation | α-Amino-p-nitroacetophenone HCl | Acetic Anhydride, Sodium Acetate | >90 |

| 4. Hydroxymethylation | α-Acetamido-p-nitroacetophenone | Paraformaldehyde, NaHCO₃ | ~70-80 |

| 5. MPV Reduction | α-Acetamido-β-hydroxy... | Aluminum isopropoxide, Isopropanol | ~60-70 |

| 6. Hydrolysis | dl-threo-acetamido diol | Hydrochloric Acid | >90 |

| 7. Resolution & 8. Dichloroacetylation | dl-threo-amino diol | d-camphorsulfonic acid, Methyl Dichloroacetate | ~35-45 (overall for both steps from racemic) |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Synthesis from Cinnamic Alcohol

An alternative pathway to Chloramphenicol begins with cinnamic alcohol. This route avoids the direct use of a nitrated starting material, with the nitro group being introduced later in the synthesis.

Synthesis Pathway Overview

This pathway involves the formation of a bromohydrin, protection of the diol, amination, resolution, acylation, and finally, nitration.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-phenyl-1,3-propanediol

-

Materials: Cinnamic alcohol, N-Bromosuccinimide (NBS), water.

-

Procedure: Cinnamic alcohol is treated with hypobromous acid, often generated in situ from NBS in an aqueous solvent, to form the corresponding bromohydrin.

Step 2: Protection of the Diol

-

Materials: 2-Bromo-1-phenyl-1,3-propanediol, Acetone, Acid catalyst (e.g., p-toluenesulfonic acid).

-

Procedure: The 1,3-diol is protected as a ketal by reacting it with acetone in the presence of an acid catalyst to form 5-bromo-2,2-dimethyl-4-phenyl-1,3-dioxane.[1]

Step 3: Amination

-

Materials: 5-Bromo-2,2-dimethyl-4-phenyl-1,3-dioxane, Ammonia.

-

Procedure: The bromide is displaced by an amino group by reacting it with ammonia, yielding a mixture of diastereomeric amines.

Step 4: Resolution

-

Materials: dl-threo-5-Amino-2,2-dimethyl-4-phenyl-1,3-dioxane, d-tartaric acid.

-

Procedure: The racemic mixture of the threo isomer is resolved using a chiral acid, such as d-tartaric acid, to separate the desired d-enantiomer.

Step 5: Dichloroacetylation

-

Materials: d-threo-5-Amino-2,2-dimethyl-4-phenyl-1,3-dioxane, Methyl dichloroacetate.

-

Procedure: The amino group of the resolved intermediate is acylated with methyl dichloroacetate.

Step 6 & 7: Nitration and Deprotection

-

Materials: d-threo-5-Dichloroacetamido-2,2-dimethyl-4-phenyl-1,3-dioxane, Nitrating mixture (HNO₃/H₂SO₄), Iron(II) sulfate.

-

Procedure: The phenyl ring is nitrated at the para position using a standard nitrating mixture. This harsh condition also cleaves the dioxane protecting group, yielding the dinitrate of the desired product. Subsequent reduction, for instance with iron(II) sulfate, yields Chloramphenicol.

Asymmetric Synthesis from Benzaldehyde

Modern synthetic approaches often focus on asymmetric synthesis to avoid the inefficient resolution step of racemic mixtures. One such method starts from benzaldehyde and nitromethane.

Synthesis Pathway Overview

This pathway utilizes a chiral catalyst to establish the stereochemistry early in the synthesis, leading to a more efficient process.

Experimental Protocols

Step 1: Asymmetric Henry Reaction

-

Materials: Benzaldehyde, Nitromethane, Chiral catalyst (e.g., a chiral copper complex).

-

Procedure: Benzaldehyde and nitromethane undergo an asymmetric Henry reaction in the presence of a chiral catalyst to produce (R)-2-nitro-1-phenylethanol with high enantiomeric excess.

Step 2: Reaction with Formaldehyde

-

Materials: (R)-2-Nitro-1-phenylethanol, Formaldehyde.

-

Procedure: The nitroalkanol is then reacted with formaldehyde to introduce the second hydroxyl group, yielding (1R,2R)-2-nitro-1-phenyl-1,3-propanediol.

Step 3: Reduction of the Nitro Group

-

Materials: (1R,2R)-2-Nitro-1-phenyl-1,3-propanediol, Palladium on carbon (Pd/C), Hydrogen gas.

-

Procedure: The nitro group is reduced to an amine via catalytic hydrogenation to give (1R,2R)-2-amino-1-phenyl-1,3-propanediol. A yield of 94% has been reported for this step.

Step 4: Dichloroacetylation

-

Materials: (1R,2R)-2-amino-1-phenyl-1,3-propanediol, Methyl dichloroacetate.

-

Procedure: The amino group is acylated with methyl dichloroacetate.

Step 5: Nitration

-

Materials: (1R,2R)-2-dichloroacetamido-1-phenyl-1,3-propanediol, Nitrating mixture (HNO₃/H₂SO₄).

-

Procedure: The final step is the nitration of the phenyl ring at the para-position to yield Chloramphenicol.

This asymmetric approach offers the advantage of avoiding a classical resolution step, which has a theoretical maximum yield of only 50% for the desired enantiomer. This makes the overall process more atom-economical and cost-effective for industrial production.

References

Chloramphenicol: A Comprehensive Technical Guide to its Physical and Chemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of chloramphenicol, a broad-spectrum antibiotic. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties

Chloramphenicol is a white to greyish-white or yellowish-white fine crystalline powder, often appearing as needles or elongated plates.[1] Of its four possible stereoisomers, only the D-threo form is biologically active.[1]

Table 1: Quantitative Physical and Chemical Properties of Chloramphenicol

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | [2][3] |

| Molecular Weight | 323.13 g/mol | [2] |

| Melting Point | 149 - 153 °C | |

| pKa | 5.5 | |

| Optical Rotation [α]D | +18.6° (in ethanol) | |

| -25.5° (in ethyl acetate) | ||

| UV Absorbance (λmax) | 278 nm (in water) | |

| 272.2 - 273.8 nm | ||

| 277.2 nm | ||

| 281 nm (in methanol:water) |

Table 2: Solubility of Chloramphenicol in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 25 | 2.5 mg/mL (1:400) | |

| Propylene Glycol | 25 | ~167 mg/mL (1:6) | |

| Ethanol | Not Specified | Very soluble | |

| Methanol | Not Specified | Very soluble | |

| Butanol | Not Specified | Very soluble | |

| Ethyl Acetate | Not Specified | Very soluble | |

| Acetone | Not Specified | Very soluble | |

| Diethyl Ether | Not Specified | Fairly soluble | |

| Benzene | Not Specified | Insoluble | |

| Petroleum Ether | Not Specified | Insoluble | |

| DMSO | Not Specified | ~12.5 mg/mL | |

| Dimethylformamide | Not Specified | ~16 mg/mL | |

| PBS (pH 7.2) | Not Specified | ~0.12 mg/mL |

Stability Profile

Chloramphenicol is stable in its solid form but is susceptible to degradation in solution, influenced by pH, temperature, and light. Aqueous solutions are relatively stable between pH 2 and 7. However, degradation, primarily through hydrolysis, increases in alkaline conditions. Exposure to light can cause photodegradation, leading to a yellow discoloration and the formation of an orange-yellow precipitate. Heating aqueous solutions can also lead to degradation; for instance, a 10% loss can be observed after heating at 115°C for 30 minutes.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of chloramphenicol.

-

UV-Vis Spectroscopy: Chloramphenicol exhibits a characteristic maximum absorbance (λmax) at approximately 278 nm in water. This property is widely used for its quantitative analysis in various formulations.

-

Infrared (IR) Spectroscopy: The IR spectrum of chloramphenicol shows characteristic absorption peaks corresponding to its functional groups. Key peaks include those for O-H and N-H stretching (around 3246-3352 cm⁻¹), aromatic C-H stretching (around 3081 cm⁻¹), C=O stretching (around 1681-1695.9 cm⁻¹), C=C stretching (around 1559 cm⁻¹), and NO₂ stretching (around 1521 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra have been reported and are used for the structural elucidation of chloramphenicol and its derivatives.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. It is a lipid-soluble molecule that can diffuse through the bacterial cell membrane. Once inside the cell, it binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA. This binding action blocks the peptidyl transferase step of protein elongation, preventing the formation of peptide bonds between amino acids. Consequently, the synthesis of essential bacterial proteins is halted, leading to the inhibition of bacterial growth and replication.

Caption: Mechanism of action of Chloramphenicol.

Experimental Protocols

Determination of Aqueous Solubility

This protocol outlines a standard method for determining the solubility of chloramphenicol in water.

Caption: Workflow for determining aqueous solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of chloramphenicol powder to a known volume of distilled water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the temperature is maintained during this step.

-

Concentration Analysis: Accurately dilute an aliquot of the clear supernatant with distilled water. Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the λmax of chloramphenicol (~278 nm).

-

Calculation: Determine the concentration of chloramphenicol in the supernatant using a pre-established calibration curve. Calculate the solubility in the desired units (e.g., mg/mL).

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of chloramphenicol using a standard capillary method.

Methodology:

-

Sample Preparation: Ensure the chloramphenicol sample is dry and finely powdered.

-

Capillary Tube Packing: Introduce a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into a melting point apparatus.

-

Heating and Observation: Heat the apparatus at a controlled rate. Observe the sample closely.

-

Melting Point Range: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to quantify chloramphenicol and its degradation products.

References

The Dawn of a New Antibiotic Era: A Technical History of Chloramphenicol from Streptomyces venezuelae

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history and discovery of chloramphenicol, a broad-spectrum antibiotic isolated from the soil actinomycete Streptomyces venezuelae. It details the pioneering experimental work that led to its identification, isolation, characterization, and eventual chemical synthesis. This document consolidates key methodologies, quantitative data from original studies, and visual representations of critical pathways and workflows to serve as a comprehensive resource for professionals in the fields of microbiology, pharmacology, and drug development. The discovery of chloramphenicol marked a pivotal moment in the history of medicine, offering the first effective treatment against a wide range of previously intractable bacterial infections.

Introduction: The Search for Novel Antibiotics

The mid-20th century was a golden age for antibiotic discovery, spurred by the success of penicillin. Researchers embarked on a global quest to find novel microorganisms capable of producing therapeutically valuable antimicrobial compounds. This systematic screening of soil samples from diverse environments led to the discovery of many of the antibiotic classes still in use today. It was within this context of intense scientific exploration that a soil sample from Venezuela would yield a microorganism with the ability to produce a unique and powerful new antibiotic.

The Discovery and Isolation of Streptomyces venezuelae

In 1947, a team of scientists including Paul R. Burkholder, working in collaboration with Parke-Davis and Company, isolated a novel actinomycete from a soil sample collected near Caracas, Venezuela.[1][2] This organism, later named Streptomyces venezuelae, exhibited potent antimicrobial activity against a broad range of bacteria.[1][2] Concurrently, a team at the University of Illinois led by David Gottlieb also isolated a chloramphenicol-producing actinomycete from a compost soil sample.[3]

Experimental Protocol: Isolation of Streptomyces venezuelae

The following is a generalized protocol based on the methods used for isolating actinomycetes from soil during that era.

Objective: To isolate pure cultures of Streptomyces species from a soil sample.

Materials:

-

Soil sample

-

Sterile saline solution (0.85% NaCl)

-

Sterile distilled water

-

Starch Casein Agar (SCA) or Glycerol Yeast Extract Agar (GYA)

-

Sterile Petri dishes, pipettes, and dilution tubes

-

Incubator

Methodology:

-

Sample Preparation: A small amount of the soil sample is air-dried and sieved to remove large debris.

-

Serial Dilution: 1 gram of the dried soil is suspended in 10 mL of sterile saline solution and vortexed thoroughly. A series of ten-fold dilutions (10⁻² to 10⁻⁶) are prepared in sterile saline.

-

Plating: 0.1 mL of each dilution is plated onto SCA or GYA plates using the spread plate technique.

-

Incubation: The plates are incubated at 28-30°C for 7-14 days.

-

Isolation: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, and often with aerial mycelium) are selected and sub-cultured onto fresh agar plates to obtain pure cultures.

Production, Extraction, and Purification of Chloramphenicol

Once S. venezuelae was identified as a producer of a potent antibiotic, the focus shifted to optimizing its production through fermentation and developing efficient methods for extraction and purification. The team at Parke-Davis, including John Ehrlich and Quentin R. Bartz, were instrumental in this phase.

Fermentation of Streptomyces venezuelae

Early production of chloramphenicol, then called "Chloromycetin," was achieved through submerged culture fermentation.

Objective: To produce chloramphenicol by culturing S. venezuelae in a liquid medium.

Materials:

-

Pure culture of Streptomyces venezuelae

-

Fermentation medium (e.g., glycerol, peptone, and distillers' solubles)

-

Shake flasks or fermenter

-

Incubator with shaking capabilities

Methodology:

-

Inoculum Preparation: A seed culture is prepared by inoculating a small volume of fermentation medium with spores or mycelia of S. venezuelae and incubating for 48-72 hours.

-

Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out at 24-28°C with continuous agitation and aeration for 5-7 days.

-

Monitoring: The pH, cell growth, and antibiotic production are monitored throughout the fermentation process.

Extraction and Purification of Chloramphenicol

The initial methods for extracting and purifying chloramphenicol from the fermentation broth were crucial for obtaining the pure crystalline compound.

Objective: To extract and purify chloramphenicol from the fermentation broth.

Materials:

-

Fermentation broth containing chloramphenicol

-

Filter press or centrifuge

-

Ethyl acetate or other suitable organic solvent

-

Activated charcoal

-

Crystallization apparatus

Methodology:

-

Clarification: The fermentation broth is filtered or centrifuged to remove the S. venezuelae mycelia.

-

Solvent Extraction: The clarified broth is extracted with an organic solvent such as ethyl acetate. The chloramphenicol partitions into the organic phase.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

-

Adsorption Chromatography: The crude extract is dissolved in a suitable solvent and passed through a column packed with activated charcoal. The chloramphenicol is adsorbed onto the charcoal.

-

Elution: The chloramphenicol is eluted from the charcoal using a more polar solvent.

-

Crystallization: The eluate is concentrated, and the pure chloramphenicol is crystallized. The crystals are then collected and dried.

Elucidation of the Chemical Structure

The determination of the chemical structure of chloramphenicol was a significant achievement, led by Mildred Rebstock and her team at Parke-Davis. The relatively simple structure of the molecule, containing a nitrobenzene group and two chlorine atoms, was unique for a natural product at the time.

Experimental Workflow: Structure Elucidation

The following diagram illustrates the logical workflow of experiments that led to the determination of chloramphenicol's structure.

References

Chloramphenicol Solubility: A Technical Guide to Stock Solutions in Ethanol vs. Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of chloramphenicol solubility in ethanol and water, critical for the preparation of stable and effective stock solutions in research, and pharmaceutical development. Understanding the distinct solubility and stability characteristics of chloramphenicol in these common laboratory solvents is paramount for experimental reproducibility and the efficacy of this broad-spectrum antibiotic.

Core Principles: Solubility and Stability

Chloramphenicol, a bacteriostatic agent that inhibits protein synthesis by binding to the 50S ribosomal subunit, exhibits significantly different solubility profiles in ethanol and water.[1][2] Ethanol is the preferred solvent for creating high-concentration stock solutions due to its ability to readily dissolve chloramphenicol.[3][4] Conversely, chloramphenicol is only slightly soluble in water, a factor that must be carefully considered when preparing aqueous solutions for direct application or further dilution.[5]

The stability of chloramphenicol in solution is also a critical consideration. Aqueous solutions are susceptible to degradation, particularly through hydrolysis and photodegradation, which can be mitigated by controlling pH and protecting the solution from light. Ethanol-based stock solutions, however, demonstrate greater stability and are less prone to light-induced degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the solubility and stability of chloramphenicol in ethanol and water.

Table 1: Solubility of Chloramphenicol

| Solvent | Temperature (°C) | Solubility |

| Ethanol | Not Specified | ~10 - 50 mg/mL |

| Ethanol | Not Specified | 50 mg/mL |

| Water | 25 | 2.5 mg/mL |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~0.12 mg/mL |

Table 2: Recommended Storage and Stability of Chloramphenicol Stock Solutions

| Parameter | Recommendation |

| Ethanol Stock Solution | |

| Stock Concentration | 10 - 50 mg/mL |

| Storage Temperature (Long-term) | -20°C |

| Storage Duration (at -20°C) | Up to 1 year |

| Storage Temperature (Short-term) | 2-8°C |

| Storage Duration (at 2-8°C) | Up to 30 days |

| Stability | Stable; does not degrade under light exposure that affects aqueous solutions. |

| Aqueous Solution | |

| Storage Recommendation | Not recommended for storage >1 day. |

| Stability at Room Temp. | ~50% loss after 290 days. |

| Light Exposure | Photochemical decomposition occurs, causing yellowing and precipitation. |

| pH Stability | Stable over a wide pH range (2-7). |

| Heat Sensitivity (Aqueous) | ~10% loss after heating at 115°C for 30 minutes. |

Experimental Protocols

The following are detailed methodologies for the preparation of chloramphenicol stock solutions in ethanol and water.

Protocol 1: Preparation of a 25 mg/mL Chloramphenicol Stock Solution in Ethanol

This protocol is suitable for most molecular biology and microbiology applications.

Materials:

-

Chloramphenicol powder

-

100% Ethanol

-

Sterile conical tube (e.g., 15 mL or 50 mL)

-

Analytical balance and weigh boat

-

Vortex mixer

-

Sterile syringe filter (0.22 µm) and sterile syringe (optional, for sterilization)

Procedure:

-

Weighing: On a tared analytical balance, accurately weigh 250 mg of chloramphenicol powder using a sterile weigh boat.

-

Dissolving: Transfer the weighed powder into a sterile 15 mL conical tube. Add 10 mL of 100% ethanol to the tube.

-

Mixing: Securely cap the tube and vortex at room temperature until the chloramphenicol is completely dissolved. The solution should be clear.

-

Sterilization (Optional): If required for the application, the stock solution can be filter-sterilized. Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered solution into a new sterile tube. Do not autoclave chloramphenicol solutions.

-

Storage: Store the stock solution in appropriately labeled aliquots at -20°C for long-term storage (up to 1 year). For short-term use, the solution can be stored at 2-8°C for up to 30 days.

Protocol 2: Preparation of a Saturated Chloramphenicol Aqueous Solution (Approx. 2.5 mg/mL)

This protocol is for applications requiring a water-based solution, acknowledging the lower solubility limit.

Materials:

-

Chloramphenicol powder

-

Sterile deionized or distilled water

-

Sterile container

-

Magnetic stirrer and stir bar (optional)

-

Shaker or rotator

Procedure:

-

Addition of Powder: In a sterile container, add an excess of chloramphenicol powder to a known volume of sterile water (e.g., 3 mg of chloramphenicol to 1 mL of water).

-

Dissolution: Agitate the mixture vigorously for several hours at room temperature. A magnetic stirrer or a shaker can be used to facilitate dissolution.

-

Equilibration: Allow the suspension to sit undisturbed for a period to ensure saturation and for the undissolved powder to settle.

-

Collection of Supernatant: Carefully decant or pipette the clear supernatant, which is the saturated aqueous solution of chloramphenicol. The concentration will be approximately 2.5 mg/mL at 25°C.

-

Storage: Use the aqueous solution immediately. Storage is not recommended for more than one day due to lower stability. Protect the solution from light.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Comparative solubility of chloramphenicol in ethanol and water.

Caption: Workflow for preparing an ethanol-based chloramphenicol stock solution.

Conclusion

The choice between ethanol and water as a solvent for chloramphenicol stock solutions is dictated by the required concentration and the need for long-term stability. For high-concentration, stable stock solutions, ethanol is the unequivocal choice. Aqueous solutions, while necessary for certain direct applications, are limited by low solubility and are prone to degradation, necessitating fresh preparation before use. Adherence to the detailed protocols and storage recommendations outlined in this guide will ensure the integrity and efficacy of chloramphenicol in a research or drug development setting.

References

Spectroscopic Analysis of Chloramphenicol: A Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the identification and structural elucidation of Chloramphenicol. Detailed experimental protocols, quantitative data summaries, and logical workflow visualizations are presented to aid in the analysis of this critical antibiotic.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that has been widely used for the treatment of serious bacterial infections. Its identification and quality control are of paramount importance in pharmaceutical manufacturing and drug development. Spectroscopic methods offer rapid, reliable, and non-destructive means for the structural confirmation and purity assessment of Chloramphenicol. This guide delves into the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the preliminary identification and quantification of Chloramphenicol, owing to the presence of a chromophore in its structure, specifically the p-nitrophenyl group.

Data Presentation

| Parameter | Value | Solvent | Reference |

| λmax | ~272-274 nm | Methanol | [1][2] |

| λmax | 281 nm | Methanol: H2O (10:1000 v/v) | [3] |

| λmax | 510 nm | After oxidative coupling with 1,10-Phenanthroline/FeCl3 | [4] |

| λmax | 489 nm | After reduction and condensation with 1,2-naphthoquinone-4-sulfonic acid | [5] |

| λmax | 606 nm | After reduction and condensation with promethazine in the presence of cerium (IV) ions |

Experimental Protocol: UV-Vis Analysis

Objective: To determine the maximum absorption wavelength (λmax) of Chloramphenicol.

Materials:

-

Chloramphenicol reference standard

-

Methanol (spectroscopic grade)

-

Distilled water

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Standard Solution Preparation: Accurately weigh 10 mg of Chloramphenicol reference standard and dissolve it in 100 mL of methanol in a volumetric flask to obtain a stock solution of 100 µg/mL.

-

Working Solution Preparation: Dilute the stock solution with methanol to obtain a working concentration of approximately 10 µg/mL.

-

Spectrophotometric Analysis:

-

Use methanol as the blank.

-

Scan the working solution over a wavelength range of 200-400 nm.

-

Record the wavelength of maximum absorbance (λmax).

-

Experimental Workflow: UV-Vis Spectroscopy

Caption: Workflow for determining the λmax of Chloramphenicol using UV-Vis spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of Chloramphenicol provides a unique fingerprint based on the vibrations of its constituent bonds.

Data Presentation

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3352-3246 | O-H and N-H stretching | |

| 3081 | Aromatic C-H stretching | |

| 1695.9 | C=O stretching (amide I) | |

| 1681 | C=O stretching | |

| 1559 | C=C stretching (aromatic) | |

| 1526.3 | NO₂ asymmetric stretching | |

| 1521 | NO₂ stretching | |

| 1518 | N-H bending (amide II) | |

| 1351.2 | NO₂ symmetric stretching | |

| 662 | C-Cl stretching |

Experimental Protocol: FT-IR Analysis

Objective: To obtain the FT-IR spectrum of Chloramphenicol and identify its characteristic functional groups.

Materials:

-

Chloramphenicol reference standard

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Hydraulic press for KBr pellet preparation

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the Chloramphenicol sample and KBr powder to remove any moisture.

-

Grind 1-2 mg of Chloramphenicol with approximately 200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a die and press it under high pressure to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder or a blank KBr pellet.

-

Acquire the sample spectrum and perform background correction.

-

Experimental Workflow: FT-IR Spectroscopy

Caption: Workflow for FT-IR analysis of Chloramphenicol using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the Chloramphenicol structure.

Data Presentation

¹H NMR Data (DMSO-d₆, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 5.05 | d | 4.8 |

| H-2' | 4.05 | m | - |

| H-3'a | 3.65 | dd | 11.2, 3.6 |

| H-3'b | 3.55 | dd | 11.2, 6.8 |

| -OH (C1') | 5.45 | d | 4.0 |

| -OH (C3') | 5.20 | t | 5.6 |

| -NH | 8.10 | d | 8.8 |

| H-2, H-6 | 8.15 | d | 8.8 |

| H-3, H-5 | 7.60 | d | 8.8 |

| CHCl₂ | 6.15 | s | - |

¹³C NMR Data (DMSO-d₆, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 164.5 |

| C-1 | 147.0 |

| C-4 | 146.5 |

| C-2, C-6 | 128.0 |

| C-3, C-5 | 123.5 |

| C-1' | 71.5 |

| CHCl₂ | 66.5 |

| C-2' | 57.0 |

| C-3' | 62.5 |

Note: Chemical shifts can vary slightly depending on the solvent and instrument.

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra of Chloramphenicol for structural confirmation.

Materials:

-

Chloramphenicol reference standard

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of Chloramphenicol in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument.

-

Acquire the ¹H NMR spectrum using standard parameters.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended): For complete and unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Logical Relationship: NMR Spectral Interpretation

References

- 1. Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment [scalar.usc.edu]

- 2. spectrabase.com [spectrabase.com]

- 3. Chloramphenicol(56-75-7) 1H NMR spectrum [chemicalbook.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. ijpsjournal.com [ijpsjournal.com]

The Dichotomy of Chloramphenicol: A Technical Guide to its Bacteriostatic and Bactericidal Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic, exhibits a concentration-dependent dual effect on bacteria, acting as a bacteriostatic agent at lower concentrations and a bactericidal agent at higher concentrations or against highly susceptible organisms.[1][2] This technical guide provides an in-depth exploration of this phenomenon, detailing the underlying molecular mechanisms, summarizing quantitative data on its activity against various bacterial species, and providing comprehensive experimental protocols for its evaluation. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of chloramphenicol's complex interactions with bacterial cells.

Core Mechanism of Action: Inhibition of Protein Synthesis

Chloramphenicol's primary mode of action is the inhibition of protein synthesis in bacteria.[3] It achieves this by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[3][4] This binding physically obstructs the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome, thereby preventing the formation of peptide bonds and halting polypeptide chain elongation. While it effectively targets bacterial ribosomes, it has a lower affinity for the 60S ribosomal subunit in eukaryotic cells, which accounts for its selective toxicity, although effects on mitochondrial ribosomes can occur.

The interaction of chloramphenicol with the ribosome is context-specific, with its inhibitory efficiency influenced by the amino acid sequence of the nascent polypeptide chain. For instance, the presence of alanine, serine, or threonine in the penultimate position of the growing peptide chain can enhance chloramphenicol-induced ribosome stalling.

The Bacteriostatic vs. Bactericidal Duality

The ability of chloramphenicol to either inhibit bacterial growth (bacteriostatic) or kill bacteria (bactericidal) is a critical aspect of its antimicrobial activity and is influenced by several factors:

-

Concentration: At lower concentrations, typically around the Minimum Inhibitory Concentration (MIC), chloramphenicol is primarily bacteriostatic. At higher concentrations, it can become bactericidal.

-

Bacterial Species: The effect of chloramphenicol varies between different bacterial species. It is often bactericidal against highly susceptible organisms such as Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis.

-

Physiological State of the Bacteria: The growth phase and metabolic activity of the bacteria can influence their susceptibility to chloramphenicol.

Quantitative Data: MIC and MBC Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. The relationship between these two values (MBC/MIC ratio) is often used to classify an antibiotic's effect, with a ratio of ≤4 typically indicating bactericidal activity.

The following tables summarize the MIC and MBC values of chloramphenicol for various clinically relevant bacteria.

| Gram-Positive Bacteria | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | 3 - 8 | 50 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤8 - ≥32 | - |

| Streptococcus pneumoniae | ≤2 | - |

| Streptococcus pyogenes | - | - |

| Gram-Negative Bacteria | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli | 4 | 64 |

| Haemophilus influenzae | <2 | 25 |

| Klebsiella pneumoniae | 32 - ≥64 | - |

| Neisseria meningitidis | >64 (resistant strains) | - |

| Pseudomonas aeruginosa | 25 - >64 | 512 - >1024 |

| Salmonella typhi | 1.5 - 3.89 | 36.10 - 43.13 |

| Bacteroides fragilis | 4 - 12.5 | - |

Note: MIC and MBC values can vary significantly depending on the specific strain, testing methodology, and laboratory conditions. The data presented here is a compilation from various sources for illustrative purposes.

Signaling Pathways Involved in Chloramphenicol's Action

Chloramphenicol's interaction with the bacterial ribosome triggers a cascade of downstream cellular responses, including the stringent response and other stress responses.

The Stringent Response

The stringent response is a global regulatory mechanism in bacteria that is activated in response to amino acid starvation and other nutritional stresses. Chloramphenicol, by inhibiting protein synthesis, can mimic this starvation state. This leads to the accumulation of the alarmone guanosine tetraphosphate (ppGpp). The accumulation of (p)ppGpp plays a protective role for the bacteria, and in its absence, chloramphenicol can become bactericidal.

Caption: Chloramphenicol-induced ribosome stalling triggers the stringent response.

Other Stress Responses

In addition to the stringent response, chloramphenicol can induce other cellular stress responses. Inhibition of translation elongation can lead to the obstruction of protein translocation systems, such as the SecY translocon, resulting in a broader stress response within the cell. Furthermore, exposure to chloramphenicol can lead to the upregulation of efflux pumps in some bacteria as a resistance mechanism.

Experimental Protocols

Accurate determination of MIC and MBC values is crucial for understanding the bacteriostatic and bactericidal properties of chloramphenicol. The following are detailed protocols based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Chloramphenicol stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile multichannel pipette and reservoirs

-

Incubator (35 ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Chloramphenicol Dilutions:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

-

Add 100 µL of the chloramphenicol stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculate the Plate:

-

Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the sterility control wells in column 12.

-

-

Incubation:

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of chloramphenicol at which there is no visible growth (turbidity) of bacteria. This can be determined by visual inspection or by using a microplate reader.

-

Minimum Bactericidal Concentration (MBC) Determination

Materials:

-

MIC plate from the previous experiment

-

Drug-free agar plates (e.g., Mueller-Hinton Agar)

-

Sterile micropipette and tips

-

Incubator (35 ± 2°C)

Procedure:

-

Subculturing:

-

From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

-

-

Plating:

-

Spread the aliquot evenly onto a drug-free agar plate.

-

-

Incubation:

-

Incubate the agar plates at 35 ± 2°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MBC is the lowest concentration of chloramphenicol that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

-

Caption: Workflow for determining MIC and MBC of chloramphenicol.

Conclusion

The dual bacteriostatic and bactericidal nature of chloramphenicol is a complex interplay of its concentration, the specific bacterial target, and the host's physiological state. A thorough understanding of its mechanism of action, including its impact on ribosomal function and the induction of bacterial stress responses, is essential for its effective clinical use and for the development of novel antimicrobial strategies. The standardized protocols provided in this guide offer a framework for the accurate and reproducible assessment of chloramphenicol's activity, enabling researchers and drug development professionals to further elucidate its multifaceted effects.

References

- 1. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]

- 2. Chloramphenicol Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. qlaboratories.com [qlaboratories.com]

The Molecular Siege: A Technical Guide to Chloramphenicol's Inhibition of Peptidyl Transferase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate molecular mechanisms by which chloramphenicol, a broad-spectrum antibiotic, inhibits the peptidyl transferase center (PTC) of the bacterial ribosome. By dissecting its mode of action, binding kinetics, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for professionals engaged in antimicrobial research and drug development.

Executive Summary

Chloramphenicol exerts its bacteriostatic effect by targeting the 50S ribosomal subunit and obstructing the peptidyl transferase reaction, a critical step in protein synthesis.[1] Its binding to the A-site of the PTC sterically hinders the proper positioning of the aminoacyl-tRNA, thereby preventing peptide bond formation.[1] The inhibitory action of chloramphenicol is not uniform across all peptide bond formation cycles; it exhibits a context-specific inhibition, with its efficacy being significantly modulated by the nascent polypeptide sequence. This guide provides a granular view of these interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Quantitative Analysis of Chloramphenicol's Inhibitory Action

The inhibitory potency of chloramphenicol and its analogs has been quantified through various biochemical and biophysical assays. The following table summarizes key quantitative data, providing a comparative overview of their efficacy.

| Compound | Assay Type | Organism/System | Key Parameter | Value | Reference |

| Chloramphenicol | Puromycin Reaction | Escherichia coli | Ki (competitive) | 0.7 µM | [2] |

| In vitro Protein Synthesis | Escherichia coli S30 extract | IC50 | ~2 µM | [3] | |

| Ribosome Binding (radiolabeled) | Deinococcus radiodurans | KD1 | 2 µM | [4] | |

| Thiamphenicol | Puromycin Reaction | Escherichia coli | Ki (competitive) | 0.45 µM | |

| Tevenel | Puromycin Reaction | Escherichia coli | Ki (competitive) | 1.7 µM | |

| Chloramphenicol | In vitro translation with MFKAFK mRNA | smFRET | Concentration for 98% arrest | 1 µM | |

| Linezolid | In vitro translation with MFKAFK mRNA | smFRET | Concentration for 68% arrest | 5 µM |

Molecular Mechanism of Peptidyl Transferase Inhibition

Chloramphenicol binds within the A-site of the peptidyl transferase center on the 23S rRNA of the large ribosomal subunit. This binding site is a hydrophobic crevice formed by conserved nucleotides. The antibiotic's placement directly interferes with the accommodation of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA).

Recent high-resolution structural studies, including cryo-electron microscopy (cryo-EM), have revealed that the interaction is more nuanced than simple competitive inhibition. The binding affinity and inhibitory effect of chloramphenicol are significantly influenced by the amino acid sequence of the nascent polypeptide chain, a phenomenon known as context-specific inhibition. Specifically, the presence of small amino acids like alanine, serine, or threonine at the penultimate position of the growing peptide chain can enhance chloramphenicol's binding affinity through direct interactions, leading to more potent ribosome stalling. Conversely, bulkier amino acids at this position can sterically hinder the antibiotic's binding. Furthermore, the nature of the incoming aa-tRNA also plays a role; for instance, a chloramphenicol-bound ribosome can still catalyze peptide bond formation if the A-site substrate is Gly-tRNAGly.

The following diagram illustrates the binding of chloramphenicol in the peptidyl transferase center and its interference with the incoming aminoacyl-tRNA.

Experimental Protocols

The elucidation of chloramphenicol's mode of action has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

In Vitro Transcription-Translation (IVTT) Assay

This assay measures the overall inhibitory effect of a compound on protein synthesis in a cell-free system.

Principle: A DNA template encoding a reporter protein (e.g., luciferase) is transcribed and translated in a bacterial cell extract (e.g., E. coli S30). The amount of synthesized protein is quantified by measuring the reporter's activity (e.g., luminescence). The IC50 value is determined by measuring the reporter activity across a range of inhibitor concentrations.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of chloramphenicol in a suitable solvent (e.g., DMSO).

-

Prepare a serial dilution of chloramphenicol to create a concentration gradient.

-

Use a commercially available E. coli S30 extract-based IVTT kit.

-

Prepare a "no inhibitor" control (solvent only) and a "no template" background control.

-

-

Assay Setup (96-well plate format):

-

Thaw all IVTT components on ice.

-

In each well, combine the S30 extract, amino acid mixture, and energy source as per the manufacturer's instructions.

-

Add the DNA template encoding the reporter gene to each well, except for the "no template" control.

-

Add the serially diluted chloramphenicol or solvent control to the respective wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

-

-

Detection:

-

Add the substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal from the "no template" control wells.

-

Calculate the percent inhibition for each chloramphenicol concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Puromycin Reaction Assay

This assay specifically measures the peptidyl transferase activity of the ribosome.

Principle: Puromycin is an aminoacyl-tRNA analog that can act as an acceptor substrate in the A-site of the PTC. When added to ribosomes with a peptidyl-tRNA in the P-site, the peptidyl transferase catalyzes the formation of a peptide bond between the nascent peptide and puromycin, releasing peptidyl-puromycin. The rate of this reaction is a direct measure of peptidyl transferase activity.

Protocol:

-

Preparation of Ribosomal Complexes:

-

Prepare purified 70S ribosomes from a bacterial source (e.g., E. coli).

-

Program the ribosomes with a suitable mRNA (e.g., poly(U)) and a P-site substrate, such as N-acetyl-[14C]-Phe-tRNAPhe.

-

-

Inhibition Assay:

-

Pre-incubate the ribosomal complexes with varying concentrations of chloramphenicol.

-

Initiate the reaction by adding a saturating concentration of puromycin.

-

-

Reaction Quenching and Product Extraction:

-

After a defined time, quench the reaction by adding a high concentration of a salt solution (e.g., magnesium acetate).

-

Extract the peptidyl-puromycin product into an organic solvent (e.g., ethyl acetate).

-

-

Quantification:

-

Measure the radioactivity of the extracted product using liquid scintillation counting.

-

-

Kinetic Analysis:

-

Determine the initial reaction velocities at different substrate (puromycin) and inhibitor (chloramphenicol) concentrations.

-

Analyze the data using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition and the inhibition constant (Ki).

-

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Chloramphenicol Complexes

Cryo-EM provides high-resolution structural information about the interaction of chloramphenicol with the ribosome.

Protocol:

-

Sample Preparation:

-

Prepare a highly pure and homogeneous sample of 70S ribosomes complexed with mRNA, tRNAs, and a saturating concentration of chloramphenicol. The final concentration of the complex should be optimized (typically 5-10 A260 units/mL).

-

Centrifuge the sample immediately before grid preparation to remove aggregates.

-

-

Grid Preparation and Vitrification:

-

Glow-discharge cryo-EM grids to make the surface hydrophilic.

-

Apply a small volume (3-4 µL) of the sample to the grid.

-

Blot the grid to create a thin film of the sample.

-

Plunge-freeze the grid in liquid ethane cooled by liquid nitrogen to vitrify the sample.

-

-

Data Collection:

-

Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.

-

Collect a large dataset of high-resolution images.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction and contrast transfer function (CTF) estimation for the collected images.

-

Pick individual ribosome particles from the micrographs.

-

Perform 2D and 3D classification to select for homogeneous particle populations.

-

Generate a high-resolution 3D reconstruction of the ribosome-chloramphenicol complex.

-

-

Model Building and Analysis:

-

Fit an atomic model of the ribosome and chloramphenicol into the cryo-EM density map.

-

Analyze the interactions between chloramphenicol and the ribosomal components at the atomic level.

-

The following diagram outlines the general workflow for studying chloramphenicol's inhibitory effects.

References

- 1. Puromycin reaction for the A site-bound peptidyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ψ-Footprinting approach for the identification of protein synthesis inhibitor producers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamics of the context-specific translation arrest by chloramphenicol and linezolid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structural Analogs of Chloramphenicol: Chemical Differences, Synthesis, and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae, has been a cornerstone in treating various bacterial infections.[1] Its potent activity is, however, shadowed by the risk of serious adverse effects, most notably aplastic anemia, which has curtailed its systemic use.[2] This has spurred the development of structural analogs aimed at retaining the antimicrobial efficacy of the parent compound while mitigating its toxicity. This technical guide provides a comprehensive overview of key structural analogs of chloramphenicol, delving into their chemical distinctions, synthesis protocols, and comparative antimicrobial activities.

The core structure of chloramphenicol consists of a p-nitrophenyl group, a D-threo-2-amino-1,3-propanediol side chain, and a dichloroacetyl tail.[3] Modifications to these moieties have given rise to several analogs, with thiamphenicol, florfenicol, and azidamfenicol being the most prominent. These analogs exhibit altered pharmacokinetic and toxicological profiles, offering safer alternatives in certain clinical and veterinary applications.

Key Structural Analogs and Their Chemical Differences

The primary structural modifications in chloramphenicol analogs involve the substitution of the p-nitrophenyl group and alterations to the dichloroacetyl moiety. These changes significantly impact the compound's metabolic fate and toxicity.

-

Thiamphenicol: In thiamphenicol, the p-nitrophenyl group of chloramphenicol is replaced by a p-methylsulfonyl group.[4] This modification is critical as the nitro group is implicated in the idiosyncratic aplastic anemia associated with chloramphenicol. Thiamphenicol is not metabolized to the same toxic intermediates, thus it has never been associated with aplastic anemia.[4]

-

Florfenicol: Florfenicol is a fluorinated derivative of thiamphenicol. It retains the p-methylsulfonyl group but has a fluorine atom replacing the hydroxyl group at the C-3 position of the propanediol side chain. This substitution further enhances its activity against some chloramphenicol-resistant bacteria and improves its pharmacokinetic properties.

-